molecular formula C18H12N2O3 B2441620 4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate CAS No. 477870-75-0

4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate

Cat. No.: B2441620
CAS No.: 477870-75-0
M. Wt: 304.305
InChI Key: HMKJBWNVKBSWBX-UHFFFAOYSA-N
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Description

4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate is a chemical compound with the molecular formula C18H12N2O3 and a molecular weight of 304.3 g/mol It is characterized by the presence of a formyl group attached to a pyrimidine ring, which is further connected to a phenyl benzenecarboxylate moiety

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard codes H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate typically involves the reaction of 4-formyl-2-pyrimidinecarboxaldehyde with phenyl benzenecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 4-(4-Carboxy-2-pyrimidinyl)phenyl benzenecarboxylate.

    Reduction: 4-(4-Hydroxymethyl-2-pyrimidinyl)phenyl benzenecarboxylate.

    Substitution: 4-(4-Nitro-2-pyrimidinyl)phenyl benzenecarboxylate (nitration), 4-(4-Bromo-2-pyrimidinyl)phenyl benzenecarboxylate (bromination).

Mechanism of Action

The mechanism of action of 4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The pyrimidine ring may also interact with nucleic acids, affecting DNA or RNA function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Carboxy-2-pyrimidinyl)phenyl benzenecarboxylate
  • 4-(4-Hydroxymethyl-2-pyrimidinyl)phenyl benzenecarboxylate
  • 4-(4-Nitro-2-pyrimidinyl)phenyl benzenecarboxylate
  • 4-(4-Bromo-2-pyrimidinyl)phenyl benzenecarboxylate

Uniqueness

4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

[4-(4-formylpyrimidin-2-yl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c21-12-15-10-11-19-17(20-15)13-6-8-16(9-7-13)23-18(22)14-4-2-1-3-5-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKJBWNVKBSWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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